

Application Notes and Protocols for PF-05175157

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PF-05175157

Cat. No.: B609954

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

PF-05175157 is a potent, orally bioavailable inhibitor of Acetyl-CoA Carboxylase (ACC), with inhibitory activity against both ACC1 and ACC2 isoforms.[1][2] It demonstrates IC50 values of 27.0 nM and 33.0 nM for human ACC1 and ACC2, respectively, and 23.5 nM and 50.4 nM for rat ACC1 and ACC2, respectively.[1][2][3] By inhibiting ACC, **PF-05175157** blocks the conversion of acetyl-CoA to malonyl-CoA, a critical step in de novo lipogenesis, and consequently enhances fatty acid oxidation.[1] These characteristics make it a valuable tool for research in metabolic diseases such as type 2 diabetes and for studying the role of fatty acid metabolism in various physiological and pathological processes.[4][5]

Data Presentation: Solubility of PF-05175157

The solubility of **PF-05175157** in various solvents is crucial for the design and execution of in vitro and in vivo experiments. The following table summarizes the available quantitative solubility data. It is important to note that using freshly opened, anhydrous solvents is recommended, as the presence of moisture can significantly impact solubility, particularly for DMSO.[3][6] For challenging dissolutions, gentle warming and sonication can be employed to facilitate the process.[1][6]

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Notes
DMSO	30	73.98	Hygroscopic; use newly opened solvent. Ultrasonic and warming may be needed. [3] [6]
25	-		
20.27	50		
20.0	49.38		
Ethanol	25	-	
8.11	20		
DMF	25	-	
Water	Insoluble	Insoluble	

Molecular Weight of **PF-05175157**: 405.49 g/mol [\[7\]](#)

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a high-concentration stock solution of **PF-05175157** for subsequent dilution to working concentrations.

Materials:

- **PF-05175157** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes or vials

- Vortex mixer
- Sonicator (optional)
- Water bath (optional)

Protocol:

- Weighing the Compound: Accurately weigh the desired amount of **PF-05175157** powder using a calibrated analytical balance. Perform this in a fume hood and wear appropriate personal protective equipment (PPE).
- Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the **PF-05175157** powder to achieve the desired stock concentration (e.g., 10 mM, 30 mg/mL).
- Dissolution:
 - Vortex the solution vigorously for 1-2 minutes.
 - If the compound is not fully dissolved, sonicate the vial in a water bath sonicator for 5-10 minutes.[\[6\]](#)
 - Gentle warming (e.g., in a 37°C water bath) can also aid dissolution.[\[6\]](#)
 - Visually inspect the solution to ensure it is clear and free of particulates.
- Aliquoting and Storage:
 - Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[\[6\]](#)
 - Store the aliquots at -20°C or -80°C for long-term stability. At -20°C, the stock solution is stable for at least one year, and at -80°C, it is stable for up to two years.[\[6\]](#)

Stock Solution Preparation Table (for a 10 mM stock):

Desired Volume	Mass of PF-05175157	Volume of DMSO
1 mL	4.05 mg	1 mL
5 mL	20.27 mg	5 mL
10 mL	40.55 mg	10 mL

Preparation of In Vitro Working Solutions

Objective: To dilute the high-concentration stock solution to the final working concentration for cell-based assays.

Materials:

- **PF-05175157** stock solution (e.g., 10 mM in DMSO)
- Appropriate cell culture medium

Protocol:

- Thawing the Stock: Thaw a single aliquot of the **PF-05175157** stock solution at room temperature.
- Serial Dilution: Perform a serial dilution of the stock solution in the cell culture medium to achieve the desired final concentration.
 - Important: The final concentration of DMSO in the cell culture medium should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.
- Mixing: Gently mix the working solution by pipetting or inverting the tube.
- Application: Add the final working solution to the cell cultures as per the experimental design.

Preparation of In Vivo Formulations

Objective: To prepare a formulation of **PF-05175157** suitable for oral administration in animal models.

Materials:

- **PF-05175157** powder
- DMSO
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Corn oil
- 20% SBE- β -CD in Saline
- Sterile tubes
- Vortex mixer

Protocol 1: Aqueous Formulation

This protocol yields a clear solution with a solubility of ≥ 1 mg/mL.[\[6\]](#)

- Prepare a 10 mg/mL stock solution of **PF-05175157** in DMSO.
- In a sterile tube, add the following solvents sequentially, ensuring complete mixing after each addition:
 - 10% DMSO (from the 10 mg/mL stock)
 - 40% PEG300
 - 5% Tween-80
 - 45% Saline
- Vortex the final solution until it is clear and homogenous.

Protocol 2: SBE- β -CD Formulation

This formulation also provides a clear solution with a solubility of ≥ 1 mg/mL.[6]

- Prepare a 10 mg/mL stock solution of **PF-05175157** in DMSO.
- Add 10% of the DMSO stock solution to 90% of a 20% SBE- β -CD in Saline solution.
- Mix thoroughly until a clear solution is obtained.

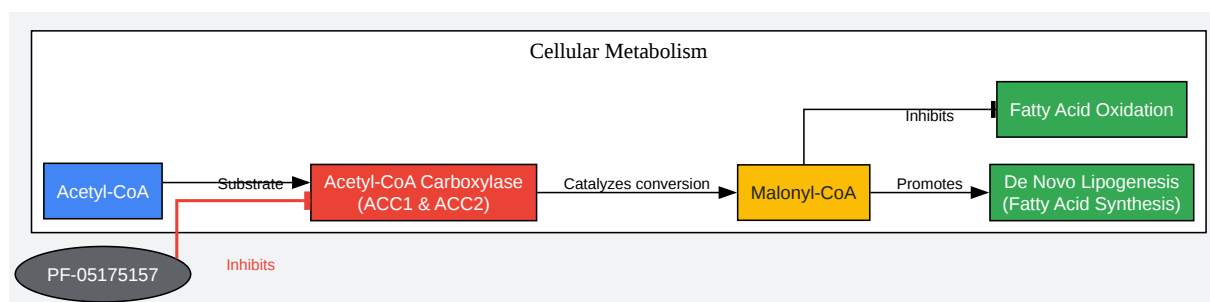
Protocol 3: Corn Oil Suspension

This protocol results in a solution with a solubility of ≥ 1 mg/mL.[6]

- Prepare a 10 mg/mL stock solution of **PF-05175157** in DMSO.
- Add 10% of the DMSO stock solution to 90% corn oil.
- Mix evenly to form a homogenous suspension.

Visualization of Pathways and Workflows

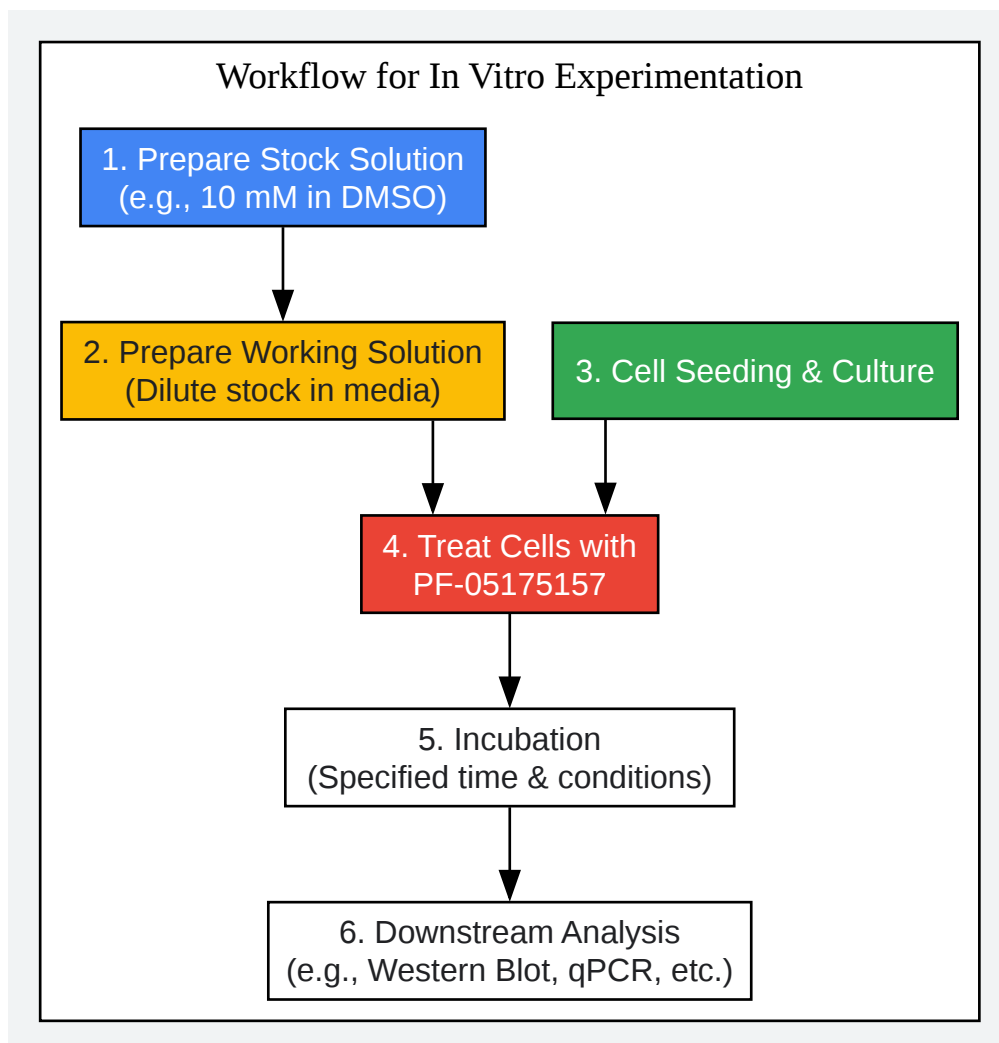
Signaling Pathway of PF-05175157 Action



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **PF-05175157**.

Experimental Workflow for In Vitro Studies



[Click to download full resolution via product page](#)

Caption: General workflow for in vitro experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medkoo.com [medkoo.com]

- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Targeting host metabolism by inhibition of acetyl-Coenzyme A carboxylase reduces flavivirus infection in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for PF-05175157]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609954#recommended-solvents-for-dissolving-pf-05175157]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com